Fluoren

Übersicht

Beschreibung

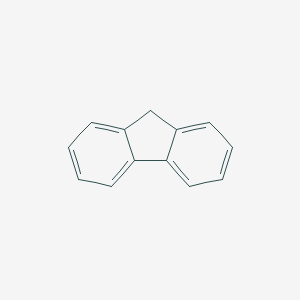

Es handelt sich um einen polycyclischen aromatischen Kohlenwasserstoff (PAK), der weiße kristalline Feststoffe mit einem charakteristischen aromatischen Geruch bildet, der dem von Naphthalin ähnelt . Trotz seines Namens enthält Fluoren nicht das Element Fluor; stattdessen leitet sich sein Name von der violetten Fluoreszenz ab, die es aufweist . This compound wird hauptsächlich aus Steinkohleteer gewonnen und ist in Wasser unlöslich, aber in vielen organischen Lösungsmitteln löslich .

Wissenschaftliche Forschungsanwendungen

Fluoren und seine Derivate finden in verschiedenen Bereichen breite Anwendung:

Wirkmechanismus

Der Wirkungsmechanismus von Fluoren beinhaltet seine Fähigkeit, bei Deprotonierung stabile Fluorenylanionen zu bilden, die nukleophil sind und mit Elektrophilen reagieren können . Diese Eigenschaft wird in verschiedenen chemischen Reaktionen und Anwendungen genutzt. In biologischen Systemen können Fluorenderivate mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, um ihre Wirkung auszuüben .

Biochemische Analyse

Biochemical Properties

Fluorene interacts with several enzymes and proteins. One of the key enzymes involved in the degradation of Fluorene is the 4921 dioxygenase . This enzyme plays a crucial role in the biochemical reactions involving Fluorene .

Cellular Effects

It is known that Fluorene can have significant impacts on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fluorene involves its interaction with the 4921 dioxygenase enzyme . This enzyme is involved in the degradation of Fluorene, leading to the production of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluorene can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Fluorene is involved in several metabolic pathways. The degradation of Fluorene by the 4921 dioxygenase enzyme leads to the production of several intermediates, indicating that Fluorene is involved in complex metabolic pathways .

Vorbereitungsmethoden

Fluoren kann durch verschiedene Methoden synthetisiert werden:

Dehydrierung von Diphenylmethan: Dieses Verfahren beinhaltet die Entfernung von Wasserstoff aus Diphenylmethan unter Bildung von this compound.

Reduktion von Fluorenon: Fluorenon kann mit Zink oder Hypophosphorsäure und Jod zu this compound reduziert werden.

Friedel-Crafts-Reaktion: Die industrielle Synthese beinhaltet häufig die Friedel-Crafts-Reaktion, bei der Phenylchlorid in Gegenwart eines Lewis-Säure-Katalysators mit Benzol reagiert.

Analyse Chemischer Reaktionen

Fluoren unterliegt verschiedenen chemischen Reaktionen, darunter:

Vergleich Mit ähnlichen Verbindungen

Fluoren ist unter den polycyclischen aromatischen Kohlenwasserstoffen aufgrund seiner Fluoreszenz und Stabilität einzigartig. Ähnliche Verbindungen sind:

Naphthalin: Ein weiterer PAK mit einer ähnlichen Struktur, aber ohne den zentralen fünfgliedrigen Ring von this compound.

Phenanthren: Ähnlich wie Anthracen, aber mit einer anderen Anordnung der drei Benzolringe.

Die einzigartige Struktur und die Eigenschaften von this compound machen es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll.

Biologische Aktivität

Fluorene, a polycyclic aromatic hydrocarbon, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of fluorene and its derivatives, focusing on their antimicrobial and anticancer properties.

Overview of Fluorene

Fluorene is characterized by a fused ring structure consisting of a phenyl group attached to a cyclopentane. Its chemical formula is C₁₄H₁₀, and it serves as a foundational compound in synthesizing various bioactive molecules. The biological activities associated with fluorene derivatives primarily stem from their ability to interact with critical biological targets, including enzymes and cellular structures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorene derivatives against various pathogens. For instance, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated significant efficacy against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 4m | S. aureus | 18 |

| 4h | E. coli | 14 |

| 4u | P. vulgaris | 15 |

| 4h | C. albicans | 18 |

The mechanism of action for these compounds often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells . This inhibition leads to the disruption of cellular proliferation, making DHFR a prime target for drug design.

Anticancer Activity

Fluorene derivatives have also shown promising anticancer properties. A study evaluated the cytotoxic effects of synthesized fluorene-based compounds against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The findings revealed that several compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Cytotoxicity of Fluorene Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 20f | MCF-7 | 42.4 |

| 20a | HepG2 | 15.8 |

| 5-FU | MCF-7 | 23.7 |

The most active compounds were noted to induce G2/M phase cell cycle arrest, suggesting an anti-microtubule mechanism that disrupts mitosis . Molecular docking studies confirmed that these compounds bind effectively to tubulin, further supporting their potential as anticancer agents.

Case Studies

- Study on Anticancer Activity : A recent investigation focused on a novel fluorene derivative that induced apoptosis in A-549 cells through the generation of reactive oxygen species (ROS). This compound was found to significantly suppress tumor growth in vivo, outperforming traditional chemotherapeutics .

- Antimicrobial Screening : Another study synthesized thiazolidinone and azetidinone derivatives based on fluorene, which were screened against multidrug-resistant strains. These compounds demonstrated remarkable activity against several resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95270-88-5 | |

| Record name | Polyfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95270-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024105 | |

| Record name | Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline] | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes) | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

151.0 °C (303.8 °F) - closed cup | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page. | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure | |

CAS No. |

86-73-7 | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2UY0968A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fluorene?

A1: Fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C13H10 and a molecular weight of 166.22 g/mol.

Q2: What are some key spectroscopic features of fluorene?

A2: Fluorene exhibits characteristic peaks in various spectroscopic analyses. For instance, its 1H NMR spectrum reveals long-range coupling constants between the 9-CH2 group protons and the protons on the aromatic rings. [] These couplings, along with others, provide valuable information for structural elucidation.

Q3: What is known about the stability of fluorene-based compounds under photoirradiation?

A3: The stability of fluorene derivatives, particularly at the bridged C-9 position, under UV irradiation is influenced by substituents. While fully aromatic substitutions enhance photostability, alkyl substitutions decrease it, leading to the formation of ketonic defects. []

Q4: How does the introduction of chain twists affect the performance of fluorene-based polymers in optical applications?

A4: Inserting phenyl units into the backbone of polyfluorene polymers, such as poly(9,9‐dioctyl‐fluorene) and poly(9,9‐dioctylfluorene‐alt‐benzothiadiazole), significantly improves their photoluminescence quantum yields and stimulated emission properties. This enhancement is attributed to the disruption of exciton transport caused by changes in chain conformation and molecular packing. []

Q5: Can enzymes be used to catalyze regiospecific oxidation of fluorene?

A5: Yes, certain enzymes, like toluene monooxygenases (T4MO, TpMO, TOM, ToMO), can oxidize fluorene to specific hydroxylated products. For example, T4MO oxidizes fluorene to 3-hydroxyfluorene and subsequently to 3,6-dihydroxyfluorene. []

Q6: How do structural modifications of fluorene affect its electron-donor properties?

A6: Studies on π-stacked polyfluorenes demonstrate that increasing the number of fluorene moieties in a stacked conformation enhances electron-donor properties. [] This highlights the significance of stacking interactions in influencing the electronic behavior of fluorene-based systems.

Q7: Are there formulation strategies to enhance the stability and application of fluorene-based materials?

A8: Yes, incorporating fluorene units into conjugated polymers, like those containing bipyridinophane, can lead to enhanced stability and interesting optical properties. The presence of intramolecular aromatic CH/π interactions, evidenced by UV-Vis and NMR spectroscopy, contributes to these enhanced properties. []

Q8: How do bacteria contribute to the biodegradation of fluorene?

A9: Bacteria, such as Pseudomonas cepacia, possess the metabolic pathways to utilize fluorene as a sole carbon and energy source. They degrade fluorene through pathways similar to naphthalene degradation, involving ring meta-cleavage and the formation of metabolites like 1-indanone. []

Q9: What are the environmental implications of halogenated fluorenes?

A10: Halogenated fluorenes are emerging environmental contaminants. Studies using radiolabeled 2-iodofluorene (2-IFlu) in mud carp reveal significant accumulation, particularly in the gallbladder. Metabolic studies indicate rapid transformation of 2-IFlu into polar metabolites, primarily sulfates and glucuronides, for excretion. []

Q10: What is the role of biosurfactants in the bioremediation of fluorene-contaminated sewage sludge?

A11: Lipopeptide biosurfactants, extracted from sources like corn steep liquor, can mobilize fluorene in sewage sludge, facilitating its extraction and subsequent biodegradation. This eco-friendly approach offers a promising solution for the remediation of fluorene-contaminated environments. []

Q11: How do bulky substituents influence the solubility of indenofluorene derivatives?

A12: Introducing bulky butyl groups at the 6- and 12-positions of indenofluorene significantly improves its solubility due to the disruption of π-π stacking interactions between molecules. [] This enhanced solubility is beneficial for applications requiring solution processing, such as in the fabrication of organic electronic devices.

Q12: What are some analytical techniques frequently employed in fluorene research?

A12: Fluorene research heavily relies on a range of analytical techniques for characterization, quantification, and monitoring. Some commonly used techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is invaluable for identifying and quantifying fluorene and its metabolites in environmental and biological samples. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are widely used for structural elucidation of fluorene derivatives, providing insights into connectivity and spatial arrangements of atoms within the molecule. [, , ]

- UV-Vis Spectroscopy: This technique is crucial for studying the optical properties of fluorene-based materials, including their absorption and emission characteristics. [, , , , ]

- Fluorescence Spectroscopy: This method is particularly useful for investigating fluorene derivatives used in fluorescence-based applications, such as sensors and imaging agents. [, , ]

- Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of fluorene-based materials, providing information about their electron transfer capabilities and energy levels. [, ]

- X-ray Crystallography: This technique is used to determine the solid-state structures of fluorene derivatives, providing crucial information about their molecular packing and intermolecular interactions. [, , ]

Q13: How do fluorene derivatives contribute to the development of organic light-emitting diodes (OLEDs)?

A14: Fluorene-based polymers, such as polyfluorenes (PFs) and their copolymers, are promising materials for OLEDs due to their excellent luminescent properties, high charge carrier mobilities, and good thermal stability. They can be tailored to emit different colors of light by incorporating various comonomers and dopants. [, , , , ]

Q14: How are fluorene-based polymers employed in sensing applications?

A15: Fluorene-based polymers with specific functional groups can be designed to selectively bind with target analytes, leading to changes in their optical or electrochemical properties. For example, some fluorene copolymers exhibit high sensitivity and selectivity towards Fe3+ ions, making them suitable for sensing applications. []

Q15: What is the potential of fluorene-based materials in solar cell technology?

A16: Fluorene derivatives, particularly those with donor-acceptor architectures, are explored as active materials in organic solar cells. They offer tunable optical and electronic properties, enabling efficient light absorption and charge transport. [, ]

Q16: How are fluorene derivatives used in the development of voltage-sensitive dyes?

A17: Fluorene-based molecules, due to their sensitivity to changes in membrane potential, can be used as fluorescent voltage indicators to study electrical activity in excitable cells, such as neurons and cardiomyocytes. These indicators offer advantages like high sensitivity and low phototoxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.